2-Chloro-2-methoxypropane

Catalog No.
S15123338
CAS No.
61976-72-5
M.F
C4H9ClO
M. Wt
108.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2-methoxypropane

CAS Number

61976-72-5

Product Name

2-Chloro-2-methoxypropane

IUPAC Name

2-chloro-2-methoxypropane

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

InChI

InChI=1S/C4H9ClO/c1-4(2,5)6-3/h1-3H3

InChI Key

UIDDHBVQWPHZHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OC)Cl

2-Chloro-2-methoxypropane is an organic compound characterized by the molecular formula C4H9ClO\text{C}_4\text{H}_9\text{ClO}. It appears as a colorless liquid with a distinctive odor and is primarily utilized as a reagent in organic synthesis. The compound is also known by other names, including 2-chloropropyl methyl ether and 2-chloro-1-methoxypropane. Its structure features a chlorine atom and a methoxy group, contributing to its unique reactivity profile in various

  • Nucleophilic Substitution: This reaction allows the chlorine atom to be replaced by nucleophiles such as hydroxide ions or alkoxides, typically carried out in aqueous or alcoholic media.
  • Elimination Reactions: In the presence of strong bases like sodium ethoxide, the compound can undergo elimination to form alkenes.
  • Oxidation: Using oxidizing agents such as potassium permanganate, 2-chloro-2-methoxypropane can be oxidized to yield corresponding alcohols or ketones .

The major products formed through these reactions include ethers, alkenes, and alcohols or ketones depending on the specific reaction conditions and reagents used.

While specific biological activity data for 2-chloro-2-methoxypropane is limited, compounds with similar structures often exhibit varying degrees of biological activity. Its reactivity as an alkylating agent suggests potential interactions with biological macromolecules, which may warrant further investigation in pharmacological contexts. The compound's use in biochemical assays indicates its role as a solvent and reagent in biological research .

There are several methods for synthesizing 2-chloro-2-methoxypropane:

  • Reaction with Thionyl Chloride: The compound can be synthesized by reacting methoxypropanol with thionyl chloride under controlled conditions. This process involves substituting the hydroxyl group with a chlorine atom, often facilitated by a base such as pyridine.
  • Chlorination of Methoxypropane: In industrial settings, chlorination of methoxypropane using chlorine gas is another method to produce this compound. This reaction occurs under specific temperature and pressure conditions to achieve high yields and purity .

2-Chloro-2-methoxypropane has diverse applications across various fields:

  • Organic Synthesis: It serves as a crucial reagent in the preparation of various organic compounds.
  • Biochemical Research: The compound is employed as a solvent and reagent in biochemical assays.
  • Pharmaceutical Manufacturing: It is used in synthesizing pharmaceutical intermediates and active ingredients.
  • Industrial Chemistry: The compound finds application in producing agrochemicals, dyes, and other industrial chemicals .

Research on interaction studies involving 2-chloro-2-methoxypropane primarily focuses on its reactivity with nucleophiles and its potential effects on biological systems. Its role as an alkylating agent suggests that it may interact with nucleophilic sites within biological macromolecules, which could lead to significant implications for its safety and efficacy in pharmaceutical applications. Further studies are necessary to elucidate its interactions at the molecular level .

Several compounds share structural similarities with 2-chloro-2-methoxypropane:

Compound NameMolecular FormulaUnique Features
1-Chloro-2-methoxypropaneC4H9ClODifferent positioning of chlorine; used similarly
2-ChloropropaneC3H7ClLacks methoxy group; simpler structure
1-Methoxy-2-propanolC4H10OContains hydroxyl instead of chlorine
2-Chloropropyl methyl etherC5H11ClOEther functionality; broader applications

Uniqueness: What sets 2-chloro-2-methoxypropane apart is its specific combination of both a chlorine atom and a methoxy group. This unique structure allows it to participate in a wide range of

Early Developments in Chloroether Chemistry

The systematic study of chloroethers began in the late 19th century with the exploration of Williamson ether synthesis variants. Initial routes to 2-chloro-2-methoxypropane involved stoichiometric reactions between chlorinated alcohols and methanol under acidic conditions, though these methods suffered from poor regioselectivity and competing elimination side reactions. The advent of Lewis acid catalysts in the 1950s marked a turning point, with zinc chloride (ZnCl₂) proving particularly effective at directing chloroether formation through stabilized carbocation intermediates.

A comparative analysis of historical synthesis routes reveals critical advancements:

EraMethodYield (%)Key Limitation
1890–1920H₂SO₄-mediated alcohol coupling28–35Polymerization side products
1930–1950HCl gas bubbling in methanol45–52Corrosive reagent handling
1960–presentZnCl₂-catalyzed nucleophilic substitution78–96Moisture sensitivity

Modern protocols employ continuous flow reactors with immobilized acidic ceramics to enhance reaction efficiency, achieving space-time yields of 12.4 mol·L⁻¹·h⁻¹ while minimizing thermal degradation.

Mechanistic Insights into Contemporary Synthesis

The synthesis of 2-chloro-2-methoxypropane proceeds via an Sₙ1 mechanism under acidic conditions:

  • Protonation: Methanol activates the chlorinated precursor through oxygen protonation, generating a better leaving group:
    $$
    \text{ROH} + \text{H}^+ \rightleftharpoons \text{ROH}_2^+
    $$
  • Carbocation Formation: Heterolytic cleavage produces a tertiary carbocation stabilized by hyperconjugation:
    $$
    \text{ROH}2^+ \rightarrow \text{R}^+ + \text{H}2\text{O}
    $$
  • Nucleophilic Capture: Methanol attacks the carbocation center, yielding the chloroether product:
    $$
    \text{R}^+ + \text{CH}3\text{OH} \rightarrow \text{R-O-CH}3 + \text{H}^+
    $$

Isotopic labeling studies using deuterated methanol (CD₃OD) confirm the retention of configuration at the electrophilic carbon, consistent with a planar carbocation intermediate.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

108.0341926 g/mol

Monoisotopic Mass

108.0341926 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-11

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